Diaminorhodamine-M

Nitric Oxide Fluorescent Probe Comparative Sensitivity

Standard green-emitting NO indicators (e.g., DAF-2) suffer from pH sensitivity and high autofluorescence in tissues, plant cells, or acidic organelles. DAR-4M solves this with a red-shifted, pH-stable (pH 4-12) triazole-forming NO detection mechanism. - **Red emission (Ex/Em ~560/575 nm):** Bypasses green-spectrum autofluorescence; superior SNR in thick tissue, roots, or brain slices. - **pH-independent fluorescence:** Reliable quantitation in lysosomes, endosomes, or ischemic tissues where pH fluctuates. - **Multiplexing ready:** Compatible with 561 nm laser lines; co-imaging with DAF-2 or GFP/blue dyes demonstrated. - **Reactive nitrogen species (RNS) sensing:** Response potentiated by peroxynitrite for total oxidative stress assessment.

Molecular Formula C29H34N4O3
Molecular Weight 486.6 g/mol
CAS No. 261351-44-4
Cat. No. B3039162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiaminorhodamine-M
CAS261351-44-4
Molecular FormulaC29H34N4O3
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=NC)C(=C3C(=O)O)N)C4=C(O2)C=C(C=C4)N(CC)CC
InChIInChI=1S/C29H34N4O3/c1-6-32(7-2)18-10-12-20-24(16-18)36-25-17-19(33(8-3)9-4)11-13-21(25)26(20)22-14-15-23(31-5)28(30)27(22)29(34)35/h10-17H,6-9,30H2,1-5H3,(H,34,35)
InChIKeyIBGARXADGVCBJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DAR-4M: Red-Emitting Nitric Oxide Probe


Diaminorhodamine-M (DAR-4M), CAS 261351-44-4, is a rhodamine-based fluorescent probe engineered for the detection of nitric oxide (NO) and reactive nitrogen species (RNS). [1] Classified as a diaminorhodamine derivative, its core structure enables a reaction with NO to form a highly fluorescent triazole derivative, DAR-4M T, facilitating sensitive detection. [2] DAR-4M is characterized by its red-shifted excitation and emission maxima (Ex/Em ~560/575 nm) and its function as a photo-stable indicator for biological applications.

Red-shifted emission (Ex/Em ~560/575 nm) for reduced autofluorescence in tissue and plant cell imaging
pH-independent fluorescence (pH 4–12) supports detection in acidic compartments and variable pH environments
Rhodamine-based probe with high photostability for time-lapse and quantitative NO/RNS assays

Why DAR-4M Outperforms Fluorescein-Based Probes


Substituting DAR-4M with a more established but less suitable in-class compound, like the widely used diaminofluorescein (DAF-2) or its derivative DAF-FM, can compromise data quality in specific biological contexts. Generic substitution fails because key performance characteristics differ significantly. Unlike DAF-2, DAR-4M's fluorescence intensity is not pH-dependent, ensuring reliable measurements in acidic cellular compartments. Furthermore, its red emission (Ex/Em ~560/575 nm) provides a critical advantage over green-emitting fluorescein probes (e.g., DAF-2, Ex/Em ~495/515 nm) by minimizing interference from cellular autofluorescence, which is particularly problematic in tissues and plant cells.

Green-emitting probes (DAF-2, DAF-FM) may introduce higher autofluorescence interference in tissues, potentially obscuring weak NO signals.
DAF-2 fluorescence is pH-dependent; substitution may shift signal reliability in acidic organelles or ischemic tissues.

DAR-4M Evidence: Comparative Performance


Higher Fluorescence Yield vs. DAF-FM

In a direct, cell-free buffer comparison using the NO donor sodium nitroprusside, DAR-4M demonstrates a markedly higher fluorescence yield than the green-fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM). [1] This indicates that for the same concentration of an NO donor, DAR-4M generates a significantly stronger signal, potentially enabling the detection of lower levels of NO or providing a better signal-to-noise ratio.

Fluorescence Yield vs DAF-FM
Head-to-head
Higher fluorescence yield than DAF-FM in cell-free buffer with NO donor
Reported higher sensitivity context for NO detection
Sodium nitroprusside donor; 96-well fluorometry
Nitric Oxide Fluorescent Probe Comparative Sensitivity

pH-Independent Fluorescence vs. DAF-2

Unlike the widely used NO probe DAF-2, the fluorescence intensity of DAR-4M is not dependent on pH. This allows for stable and reliable detection across a wide pH range of 4 to 12. This characteristic is crucial for applications in acidic organelles like lysosomes or in tissues where pH can fluctuate.

pH Independence vs DAF-2
Data to verify
Fluorescence is pH-independent (pH 4–12) vs pH-dependent for DAF-2
Supports stable detection across acidic organelles and variable pH
Vendor datasheet; review probe properties
Nitric Oxide pH Stability Fluorescent Probe

Fluorescence Turn-On Upon NO Reaction

DAR-4M reacts with NO in the presence of oxygen to form a triazolo-rhodamine analog, DAR-4M T, which exhibits about an 840-fold greater fluorescence quantum efficiency compared to the parent DAR-4M molecule. [1] This massive 'turn-on' response provides a very high signal-to-background ratio, enabling sensitive detection. The detection limit for NO has been reported as low as ~10 nM or 7 nM .

Turn-on Response
Reported
~840-fold increase in fluorescence quantum yield upon NO reaction
Supports high signal-to-background for nanomolar NO detection
Detection limit reported ~7–10 nM NO
Nitric Oxide Quantum Yield Fluorescent Probe

Enhanced RNS Sensitivity vs. DAF-FM

While initially developed for NO detection, a 2005 comparative study revealed that DAR-4M's fluorescence yield is potentiated in the presence of peroxynitrite, leading to a stronger signal in response to low levels of NO donors compared to DAF-FM. [1] The study concluded DAR-4M is a suitable probe for the qualitative assessment of reactive nitrogen species (RNS) production. [1] This is a critical distinction from probes that might claim greater specificity but offer lower overall sensitivity in complex biological milieus where multiple RNS are present.

RNS Sensitivity vs DAF-FM
Head-to-head
Potentiated fluorescence in presence of peroxynitrite vs DAF-FM
Supports total RNS burden assessment in oxidative stress models
Cell-free buffer with peroxynitrite context
Reactive Nitrogen Species Fluorescent Probe Comparative Sensitivity

Red Emission Minimizes Autofluorescence

A key practical advantage of DAR-4M over green-emitting probes like DAF-2 and DAF-FM is its red-shifted excitation and emission maxima (Ex/Em ~560/575 nm). This spectral separation from the typical blue-green autofluorescence of biological samples (e.g., from NADH, flavins) leads to a significantly improved signal-to-noise ratio. This reduces the need for complex background subtraction or specialized equipment.

Autofluorescence Reduction
Class-level
Red emission (Ex/Em ~560/575 nm) reduces autofluorescence vs green probes
May improve signal-to-noise in high-autofluorescence tissues
Data to verify for specific tissue types
Nitric Oxide Autofluorescence Fluorescent Probe Red-shifted

DAR-4M Application Scenarios


RNS Detection in Inflammation and Oxidative Stress

Researchers quantifying the total burden of reactive nitrogen species in models of inflammation or oxidative stress should select DAR-4M. Its fluorescence is potentiated by peroxynitrite, enabling a more sensitive assessment of the complex RNS milieu compared to DAF-FM. [1] This makes it a valuable tool for studying conditions where multiple nitrogen species are generated, such as ischemia-reperfusion injury or immune cell activation.

Live-Cell NO Imaging in Variable pH Environments

For experiments involving acidic organelles (e.g., lysosomes, endosomes), ischemic tissues, or plant systems where pH fluctuates, DAR-4M's pH-independent fluorescence over the range of 4-12 is a decisive advantage over pH-sensitive probes like DAF-2. [1] This ensures that observed changes in fluorescence accurately reflect NO/RNS concentration rather than environmental pH shifts, providing more reliable data.

NO Imaging in High-Autofluorescence Tissues

When imaging thick tissue sections, plant roots, or brain slices, the high autofluorescence in the green spectrum is a major obstacle. DAR-4M's red emission (Ex/Em ~560/575 nm) bypasses this issue, providing a superior signal-to-noise ratio compared to green-fluorescent DAF-2 or DAF-FM. [1] Procurement of DAR-4M is recommended for any study where cellular autofluorescence is a known challenge.

Red Channel for Multiplexed NO Imaging

In complex imaging experiments requiring simultaneous detection of multiple targets, DAR-4M serves as a reliable red-emitting NO indicator. Its spectral profile (Ex ~560 nm) is compatible with common laser lines (e.g., 561 nm) and allows for multiplexing with green, blue, or far-red fluorescent proteins or dyes. For instance, it has been used in simultaneous imaging with DAF-2 to monitor both NO and dehydroascorbic acid (DHA). [1]

Application
Selection Property
Validation Focus
Inflammatory/Oxidative Stress RNS Assessment
Peroxynitrite-potentiated response
RNS burden endpoint quantification
Acidic Compartment & Variable pH Imaging
pH-independent fluorescence (pH 4–12)
pH-shift artifact control
High-Autofluorescence Tissue Imaging
Red-shifted emission (560/575 nm)
Autofluorescence interference reduction
Multiplexed NO Imaging
Red spectral compatibility (561 nm laser)
Cross-talk minimization with green/blue fluorophores

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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